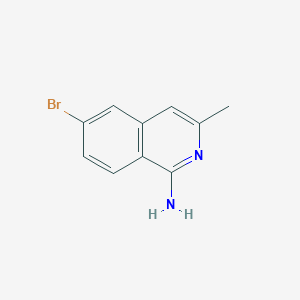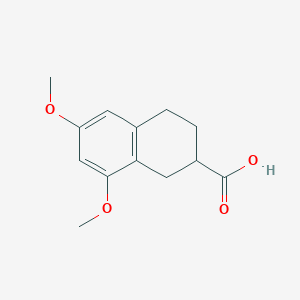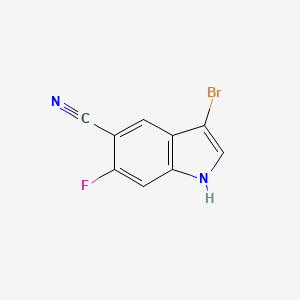![molecular formula C15H17NO2 B11872290 Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate CAS No. 152712-40-8](/img/structure/B11872290.png)
Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate is a complex organic compound with the molecular formula C15H17NO2 and a molecular weight of 243.3 g/mol . This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate typically involves cycloaddition reactions, which are atom-economical and considered green reactions . One common method involves the use of indole as a building block in cycloaddition reactions to construct the azepinoindole framework . The reaction conditions often include the use of catalysts such as phosphoric acid and various dienes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of scalable and efficient cycloaddition reactions would be essential for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The specific pathways involved depend on the particular application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indole derivatives such as:
- 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylic acid ethyl ester
- 8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole
Uniqueness
Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate is unique due to its specific structural features and the presence of the ethyl ester group, which can influence its reactivity and biological activity . This compound’s unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
152712-40-8 |
|---|---|
Formule moléculaire |
C15H17NO2 |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
ethyl 1-azatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraene-3-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-2-18-15(17)13-10-16-9-4-3-6-11-7-5-8-12(13)14(11)16/h5,7-8,10H,2-4,6,9H2,1H3 |
Clé InChI |
DKTKZEDDLPYXAW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN2CCCCC3=C2C1=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-Dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872211.png)
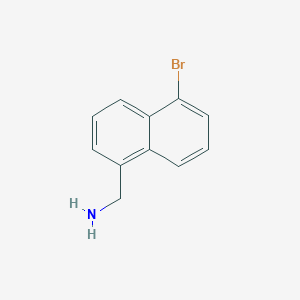
![N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)acetamide](/img/structure/B11872220.png)
![[2,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11872228.png)
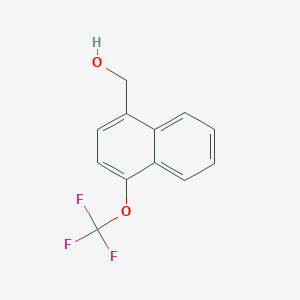
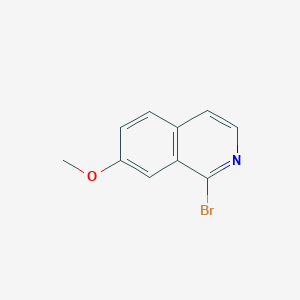
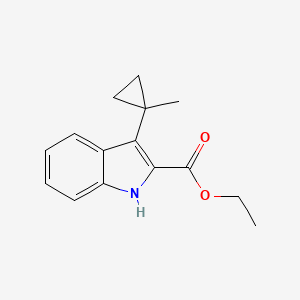

![5-Amino-6-benzyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11872254.png)

